molecular formula C22H21FO5 B4845686 ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No. B4845686
M. Wt: 384.4 g/mol
InChI Key: KQQXGZAGQCLPGO-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of coumarin, which is a natural compound found in many plants and has been extensively studied for its biological activities. Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound that has been developed as a potential tool for studying the biological activities of coumarin derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in biological systems. Coumarin derivatives have been shown to inhibit the activity of enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate have not been extensively studied. However, coumarin derivatives have been shown to possess a wide range of biological activities, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities. Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate may possess similar activities and can be studied to determine its effects on different biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate in lab experiments include its synthetic nature, which allows for the production of large quantities of the compound for research purposes. The compound is also stable and can be stored for long periods without degradation. However, the limitations of using this compound include the lack of extensive studies on its biological activities and potential toxicity.

Future Directions

There are several future directions for the study of ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate. One direction is to study its effects on different biological systems to determine its potential as a therapeutic agent. Another direction is to develop new coumarin derivatives based on the structure-activity relationships of this compound. Additionally, the toxicity of this compound needs to be studied to determine its safety for use in humans.

Scientific Research Applications

Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has potential applications in scientific research as a tool for studying the biological activities of coumarin derivatives. Coumarin derivatives have been shown to possess a wide range of biological activities, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities. Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be used to study the structure-activity relationships of coumarin derivatives and to develop new compounds with improved biological activities.

properties

IUPAC Name

ethyl 3-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO5/c1-3-26-21(24)10-9-19-14(2)18-8-7-17(12-20(18)28-22(19)25)27-13-15-5-4-6-16(23)11-15/h4-8,11-12H,3,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQXGZAGQCLPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)F)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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